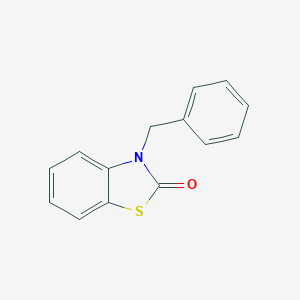

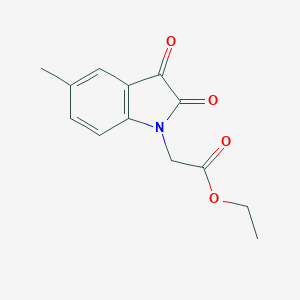

![molecular formula C18H19N5O3 B353041 4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 306735-68-2](/img/structure/B353041.png)

4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 1,3,5-triazino[1,2-a]benzimidazol-2-amine . These types of compounds are often investigated for their biological activity .

Synthesis Analysis

The synthesis of similar compounds often involves the cyclization of 2-benzimidazolylguanidine with various reactants . For example, boiling 2-benzimidazolylguanidine with formaldehyde in dioxane led to the formation of 3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine .Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve prototropic tautomerism . According to NMR data, the 3,4-dihydro form was found to predominate in DMSO solutions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Scientific Research Applications

Antifungal and Anticancer Applications

1,2,4-Triazine derivatives have been reported to possess a broad spectrum of biological activities including antifungal and anticancer . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these applications are also not quantitatively detailed in the source.

Anti-HIV and Anti-inflammatory Applications

These derivatives have also shown anti-HIV and anti-inflammatory activities . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these applications are also not quantitatively detailed in the source.

Antimicrobial Activity

1,3,5-Triazine 4-aminobenzoic acid derivatives were prepared and evaluated for their antimicrobial activity . The compounds were synthesized using microwave irradiation, which gave the desired products in less time, good yield, and higher purity . Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli .

Analgesic and Antihypertensive Applications

1,2,4-Triazine derivatives have been reported to possess analgesic and antihypertensive activities . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these applications are also not quantitatively detailed in the source.

Cardiotonic and Neuroleptic Applications

These derivatives have also shown cardiotonic and neuroleptic activities . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these applications are also not quantitatively detailed in the source.

Antiviral and Anti-protozoal Applications

1,2,4-Triazine derivatives have been found to exhibit antiviral and anti-protozoal activities . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these applications are also not quantitatively detailed in the source.

Estrogen Receptor Modulators

1,2,4-Triazine derivatives have been reported to possess activities as estrogen receptor modulators . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these applications are also not quantitatively detailed in the source.

Antimalarial Applications

These derivatives have also shown antimalarial activities . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these applications are also not quantitatively detailed in the source.

Cyclin-Dependent Kinase Inhibitors

1,2,4-Triazine derivatives have been found to exhibit activities as cyclin-dependent kinase inhibitors . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these applications are also not quantitatively detailed in the source.

Antiparasitic Applications

These derivatives have also shown antiparasitic activities . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these applications are also not quantitatively detailed in the source.

Antimicrobial Applications

1,3,5-Triazine 4-aminobenzoic acid derivatives were prepared and evaluated for their antimicrobial activity . The compounds were synthesized using microwave irradiation, which gave the desired products in less time, good yield, and higher purity . Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli .

properties

IUPAC Name |

4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-24-13-8-10(9-14(25-2)15(13)26-3)16-21-17(19)22-18-20-11-6-4-5-7-12(11)23(16)18/h4-9,16H,1-3H3,(H3,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHLDBRZPXOSIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2N=C(NC3=NC4=CC=CC=C4N23)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B352958.png)

![3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352959.png)

![3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352960.png)

![3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352962.png)

![3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352963.png)

![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide](/img/structure/B352969.png)

![N-[3-[(2-Hydroxy-1-propan-2-ylindol-3-yl)diazenyl]-3-oxopropyl]benzamide](/img/structure/B352972.png)

![3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353001.png)